molecular formula C11H19BO3 B1287769 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 212127-81-6

2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1287769
CAS No.: 212127-81-6
M. Wt: 210.08 g/mol
InChI Key: ABXRLUFQGNZBME-UHFFFAOYSA-N
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Description

2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C11H19BO3 and its molecular weight is 210.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization Techniques : The compound has been used in the synthesis of various organic intermediates, characterized by spectroscopic methods such as FT-IR, NMR, and MS, and confirmed by X-ray diffraction. Density Functional Theory (DFT) studies are also conducted to understand the molecular structure (T. Liao et al., 2022).

Crystal Structure Analysis

  • Structural Versatility in Crystal Formation : This compound contributes to the formation of polymorphs and co-crystals with other substances, showcasing its structural versatility. This property is significant in understanding its crystalline behavior and potential applications (A. Batsanov et al., 2012).

Fluorescence and Emission Properties

  • Fluorescence Emission in Nanoparticles : It's utilized in the creation of nanoparticles that exhibit bright fluorescence emission. These nanoparticles can be tuned to different wavelengths and have potential applications in imaging and sensing (Christoph S. Fischer et al., 2013).
  • Pyrene-based Fluorescent Molecules : This compound aids in synthesizing pyrene-based molecules that exhibit high purity blue fluorescence, useful in organic light-emitting diodes (OLEDs) (Jian-Yong Hu et al., 2010).

Chemical Reactivity and Applications

  • Chemical Reactivity and Molecular Studies : Studies have been conducted on the chemical reactivity of derivatives of this compound, including exploring its molecular orbitals and electrostatic potential through DFT studies (J. Sopková-de Oliveira Santos et al., 2003).

Polymers and Materials Science

  • Polymers Synthesis : The compound is instrumental in synthesizing polymers with specific color properties and high molecular weights. These polymers are soluble in common organic solvents and have applications in materials science (Irina Welterlich et al., 2012).
  • Luminescent Properties in Copolymers : It is used in the synthesis of fluorene copolymers exhibiting luminescent properties. These copolymers show potential in applications such as photoluminescence and electroluminescence spectroscopy (C. Cheon et al., 2005).

Organic Solar Cell Applications

  • Organic Solar Cell Applications : The compound is involved in the design and synthesis of low band gap polymers for organic solar cell applications. These polymers exhibit thermal stability and have optical properties suitable for use in solar cells (S. Meena et al., 2018).

Future Directions

The utility of this compound would likely lie in its potential as a synthetic intermediate in the preparation of more complex molecules. The boronic ester could be used in a Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond, while the 5,6-dihydro-2H-pyran ring could potentially be functionalized or used in a cyclization reaction .

Properties

IUPAC Name

2-(3,6-dihydro-2H-pyran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h6H,5,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXRLUFQGNZBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578747
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212127-81-6
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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